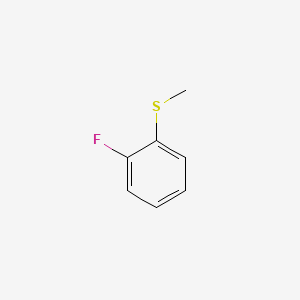

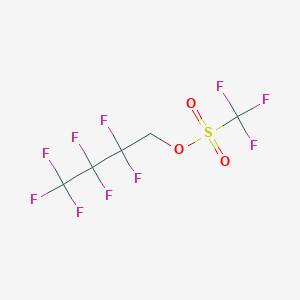

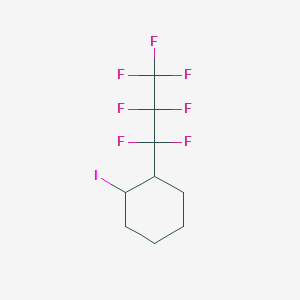

![molecular formula C10H15N3O3S B1305563 2-[2-([1,3,4]Thiadiazol-2-ylcarbamoyl)-ethyl]-pentanoic acid CAS No. 380585-19-3](/img/structure/B1305563.png)

2-[2-([1,3,4]Thiadiazol-2-ylcarbamoyl)-ethyl]-pentanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

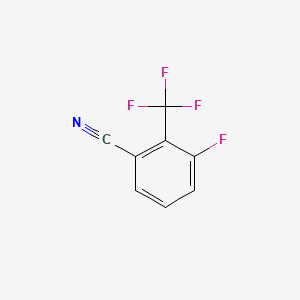

The compound "2-[2-([1,3,4]Thiadiazol-2-ylcarbamoyl)-ethyl]-pentanoic acid" is a derivative of thiadiazole, which is a heterocyclic compound containing both sulfur and nitrogen within its ring structure. Thiadiazole derivatives are known for their diverse biological activities and are often synthesized for pharmaceutical applications. The papers provided discuss the synthesis and properties of various thiadiazole derivatives, which can be related to the compound .

Synthesis Analysis

The synthesis of thiadiazole derivatives typically involves the cyclization of thiosemicarbazide with carboxylic acids or their derivatives. In the context of the provided papers, a stereoselective or exclusive approach was reported for the synthesis of ethyl (Z)-2-(2-substituted-thiazol-4-yl)pent-2-enoates, which are structurally related to the compound of interest . This method involves the formation of a quaternary carbon with a controlled cis-configuration and the prevention of E/Z isomerization. The practicality of this approach is demonstrated by the synthesis of a side-chain material for cefcapene pivoxil, indicating the relevance of such methods in pharmaceutical synthesis .

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by the presence of a thiadiazole ring, which can significantly influence the compound's biological activity. In one of the studies, the crystal structure of a thiadiazole derivative was determined using single-crystal X-ray diffraction, revealing intermolecular interactions such as hydrogen bonding and π-π stacking, which contribute to the stability of the compound's structure . These interactions are crucial for understanding the compound's behavior in biological systems.

Chemical Reactions Analysis

Thiadiazole derivatives can undergo various chemical reactions due to the reactive nature of the thiadiazole ring. The papers do not provide specific reactions for the compound "this compound," but they do mention the synthesis of related compounds through cyclization reactions involving thiosemicarbazide and carboxylic acid derivatives . These reactions are essential for the formation of the thiadiazole ring and the overall structure of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The crystallographic analysis provided in one of the papers gives insight into the density and molecular geometry of a thiadiazole derivative, which can be extrapolated to understand similar compounds . Additionally, the antimicrobial evaluation of thiadiazole derivatives indicates their potential as bioactive molecules, with significant activity against various microbial strains . These properties are important for the development of pharmaceuticals and other applications.

Propriétés

IUPAC Name |

5-oxo-2-propyl-5-(1,3,4-thiadiazol-2-ylamino)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O3S/c1-2-3-7(9(15)16)4-5-8(14)12-10-13-11-6-17-10/h6-7H,2-5H2,1H3,(H,15,16)(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPUOBLQIQXRNQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC(=O)NC1=NN=CS1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30389739 |

Source

|

| Record name | 2-[2-([1,3,4]Thiadiazol-2-ylcarbamoyl)-ethyl]-pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

380585-19-3 |

Source

|

| Record name | 2-[2-([1,3,4]Thiadiazol-2-ylcarbamoyl)-ethyl]-pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.